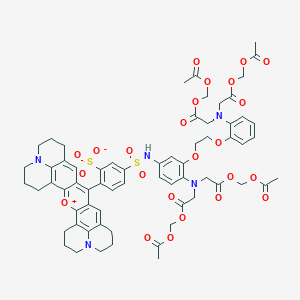
Calcium crimson
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium crimson is a fluorescent calcium indicator that is used in scientific research to study the dynamics of calcium ions in living cells. It is a useful tool for investigating the roles of calcium in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Scientific Research Applications
Gravitactic Orientation in Colorless Flagellates
Calcium Crimson, a calcium fluorescence indicator, has been instrumental in detecting changes in intracellular calcium concentration during the gravitactical orientation of the colorless flagellate Astasia longa. These changes in calcium concentration are critical for the flagellate's negative gravitaxis, which is influenced by external factors such as caffeine and gadolinium. The results support a model where the activation of mechano-sensitive ion channels is a primary event in signal perception (Richter et al., 2001).
Photophobic Response in Diatoms
Calcium Crimson has also been used to image changes in intracellular calcium during the photophobic response in marine benthic diatom Navicula perminuta. This study highlighted the role of calcium as a component of the switching mechanism leading to reversal of locomotion machinery, emphasizing the significance of intracellular calcium release in response to sensory stimuli (McLachlan et al., 2012).
Monitoring Calcium and Protein Interactions
Calcium Crimson has been used in time-resolved fluorescence lifetime microscopy (TRFLM) to measure Ca2+ in biological samples. This application is crucial as intensity-based measurements of Ca2+ might inaccurately report actual concentrations due to environmental effects on Calcium Crimson's emission and its interaction with proteins. TRFLM, by using Calcium Crimson, overcomes these challenges and provides a more accurate representation of calcium concentrations in cells (Herman et al., 2007).
Grafted Watermelon Response to Salinity
While not directly related to Calcium Crimson, studies on the watermelon cultivar ‘Crimson Tide’ grafted onto different rootstocks under saline conditions revealed insights into the role of calcium in plant stress responses. This research highlighted the importance of calcium (Ca++) concentration in mitigating the effects of salinity stress on plant growth (Yetişir & Uygur, 2010).
Gravitaxis in Euglena gracilis
Calcium Crimson was again used to study the gravitactic behavior in Euglena gracilis. This research demonstrated the involvement of cytosolic calcium concentration and membrane potential in the organism's response to acceleration and gravity changes, supporting the role of calcium in the graviorientation mechanism (Richter et al., 2002).
properties
CAS RN |
138067-54-6 |
|---|---|
Product Name |
Calcium crimson |
Molecular Formula |
C65H69N5O24S2 |
Molecular Weight |
1368.4 g/mol |
InChI |
InChI=1S/C65H69N5O24S2/c1-39(71)86-35-90-57(75)31-69(32-58(76)91-36-87-40(2)72)52-15-5-6-16-54(52)84-25-26-85-55-29-45(17-20-53(55)70(33-59(77)92-37-88-41(3)73)34-60(78)93-38-89-42(4)74)66-95(79,80)46-18-19-47(56(30-46)96(81,82)83)61-50-27-43-11-7-21-67-23-9-13-48(62(43)67)64(50)94-65-49-14-10-24-68-22-8-12-44(63(49)68)28-51(61)65/h5-6,15-20,27-30,66H,7-14,21-26,31-38H2,1-4H3 |
InChI Key |
IDMLRIMDYVWWRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C3=C4C=C5CCCN6C5=C(C4=[O+]C7=C3C=C8CCCN9C8=C7CCC9)CCC6)S(=O)(=O)[O-])OCCOC1=CC=CC=C1N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
synonyms |
calcium crimson |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)




![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)






